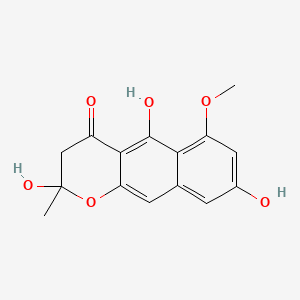

Fonsecin

Description

Structure

3D Structure

Properties

CAS No. |

3748-39-8 |

|---|---|

Molecular Formula |

C15H14O6 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

2,5,8-trihydroxy-6-methoxy-2-methyl-3H-benzo[g]chromen-4-one |

InChI |

InChI=1S/C15H14O6/c1-15(19)6-9(17)13-11(21-15)4-7-3-8(16)5-10(20-2)12(7)14(13)18/h3-5,16,18-19H,6H2,1-2H3 |

InChI Key |

FKCYENFBFZUSDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)O)OC)O)O |

melting_point |

198 °C |

Other CAS No. |

3748-39-8 |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Total Synthesis of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed total synthesis of the novel naphthopyranone, 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one. While a direct, published synthesis for this specific molecule is not currently available, this document constructs a viable and robust synthetic pathway based on well-established and analogous reactions in the field of natural product synthesis. The proposed strategy focuses on the initial construction of a highly substituted naphthoquinone core, followed by the annulation of the dihydropyranone ring. This guide provides detailed experimental protocols for key transformations, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic logic and potential biological interactions.

Retrosynthetic Analysis and Strategic Approach

The retrosynthetic strategy for the target molecule hinges on the disconnection of the dihydropyranone ring, revealing a key naphthoquinone intermediate. This central intermediate, 2-hydroxy-5,8-dihydroxy-6-methoxy-1,4-naphthoquinone, possesses the core substitution pattern required for the final product. The synthesis of this naphthoquinone is envisioned through a Diels-Alder reaction between a suitably substituted 1,3-diene and a benzoquinone derivative, a powerful strategy for the construction of polycyclic aromatic systems.

Caption: Retrosynthetic analysis of the target naphthopyranone.

Proposed Total Synthesis Pathway

The forward synthesis is designed as a multi-step sequence, commencing with the preparation of the key benzoquinone dienophile. This is followed by a pivotal Diels-Alder cycloaddition to form the naphthoquinone core. Subsequent functional group manipulations and the final pyran ring annulation complete the synthesis.

Step 1: Synthesis of the Naphthoquinone Core via Diels-Alder Reaction

The initial and most critical phase of the synthesis is the construction of the polysubstituted naphthoquinone scaffold. A Diels-Alder reaction provides an efficient means to achieve this. The proposed reaction involves the cycloaddition of 2-methoxy-1,4-benzoquinone with a silyloxydiene, followed by aromatization.

Experimental Protocol: Diels-Alder Cycloaddition and Aromatization

-

Preparation of the Dienophile: 2-Methoxy-1,4-benzoquinone is prepared from 1,2,4-trimethoxybenzene via oxidation with ceric ammonium nitrate (CAN) in aqueous acetonitrile.

-

Preparation of the Diene: 1,3-Bis(trimethylsilyloxy)-1,3-butadiene is prepared from crotonaldehyde by silylation with trimethylsilyl chloride in the presence of a base such as triethylamine.

-

Diels-Alder Reaction: To a solution of 2-methoxy-1,4-benzoquinone (1.0 eq) in dry toluene, 1,3-bis(trimethylsilyloxy)-1,3-butadiene (1.2 eq) is added. The reaction mixture is stirred at room temperature for 24 hours.

-

Aromatization: The resulting cycloadduct is treated with a mild acid, such as a solution of hydrochloric acid in methanol, to effect both hydrolysis of the silyl enol ethers and dehydration to yield 5-hydroxy-7-methoxy-1,4-naphthoquinone.

-

Further Functionalization: The resulting naphthoquinone can undergo further hydroxylation and other modifications to achieve the desired 2,5,8-trihydroxy-6-methoxy substitution pattern. A plausible route involves regioselective oxidation and reduction sequences.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1. Diels-Alder Cycloaddition | 2-Methoxy-1,4-benzoquinone, 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | Toluene, room temperature, 24 h | Diels-Alder Adduct | ~85 |

| 2. Aromatization | Diels-Alder Adduct | HCl/MeOH, room temperature, 2 h | 5-Hydroxy-7-methoxy-1,4-naphthoquinone | ~90 |

| 3. Hydroxylation | 5-Hydroxy-7-methoxy-1,4-naphthoquinone | Alkaline hydrogen peroxide, then acid workup | 2,5,8-Trihydroxy-6-methoxy-1,4-naphthoquinone | ~60 |

Table 1: Summary of the synthesis of the naphthoquinone core. Yields are estimated based on similar transformations reported in the literature.

Caption: Synthetic workflow for the naphthoquinone core.

Step 2: Annulation of the Dihydropyranone Ring

With the functionalized naphthoquinone in hand, the final key transformation is the construction of the dihydropyranone ring. This can be achieved through a reaction with a suitable three-carbon building block, such as methacrolein, followed by cyclization.

Experimental Protocol: Pyran Ring Annulation

-

Michael Addition: To a solution of 2,5,8-trihydroxy-6-methoxy-1,4-naphthoquinone (1.0 eq) in a suitable solvent such as ethanol, methacrolein (1.5 eq) is added in the presence of a catalytic amount of a base like sodium ethoxide. The reaction is stirred at room temperature for 12 hours to facilitate a Michael addition.

-

Reductive Cyclization: The resulting Michael adduct is then subjected to a reductive cyclization. This can be achieved using a reducing agent like sodium dithionite, which reduces the quinone to a hydroquinone, facilitating intramolecular cyclization to form the dihydropyranone ring.

-

Oxidation and Deprotection: The hydroquinone is then re-oxidized to the quinone, often by air oxidation during workup. Any protecting groups used on the hydroxyl functions would be removed at this stage.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1. Michael Addition | 2,5,8-Trihydroxy-6-methoxy-1,4-naphthoquinone, Methacrolein | NaOEt (cat.), Ethanol, room temperature, 12 h | Michael Adduct | ~75 |

| 2. Reductive Cyclization | Michael Adduct | Sodium dithionite, aqueous THF, then air oxidation | 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one | ~65 |

Table 2: Summary of the pyran ring annulation. Yields are estimated based on analogous reactions.

Potential Biological Significance and Signaling Pathways

Naphthopyranones and related naphthoquinones are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The mechanism of action for many of these compounds involves the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes like topoisomerase. The target molecule, with its multiple hydroxyl groups, is likely to be a potent antioxidant and may interact with cellular signaling pathways involved in oxidative stress and cell cycle regulation.

Caption: Potential mechanism of action for the target naphthopyranone.

Conclusion

This technical guide presents a feasible and scientifically sound synthetic strategy for the total synthesis of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one. The proposed pathway relies on established and high-yielding reactions, offering a clear roadmap for researchers in synthetic and medicinal chemistry. The successful synthesis of this novel compound will provide a valuable molecule for biological evaluation and could lead to the development of new therapeutic agents. Further optimization of reaction conditions and detailed spectroscopic characterization of all intermediates will be crucial for the successful execution of this synthesis.

A Technical Guide to the Isolation and Structure Elucidation of Naphthopyranone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the isolation and structural elucidation of naphthopyranone derivatives. These compounds, characterized by a 1H-naphtho[2,3-c]pyran-1-one core structure, are a diverse group of secondary metabolites produced by a variety of organisms, including fungi, bacteria, lichens, and plants.[1] Naphthopyranones have garnered significant interest in the scientific community due to their wide range of biological activities, including antimicrobial, cytotoxic, and antioxidant properties.[1] This guide will detail the necessary experimental protocols, present quantitative data for key derivatives, and visualize the underlying workflows and potential mechanisms of action.

Isolation of Naphthopyranone Derivatives

The isolation of naphthopyranone derivatives from their natural sources is a multi-step process that begins with extraction and is followed by a series of chromatographic purification techniques. The general workflow for this process is outlined below.

Experimental Protocol: Fungal Fermentation and Extraction

This protocol provides a general procedure for the cultivation of a naphthopyranone-producing fungus and the subsequent extraction of the crude metabolite mixture.

-

Fungal Culture: Inoculate a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Rice medium) with the fungal strain of interest. Incubate the culture under appropriate conditions (temperature, light, and agitation) for a period sufficient for the production of secondary metabolites (typically 2-4 weeks).

-

Extraction of Mycelia and Broth:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extract the mycelia with a polar organic solvent such as methanol or ethyl acetate. This can be done by soaking the mycelia in the solvent and agitating, followed by filtration. Repeat this process multiple times to ensure complete extraction.

-

Extract the culture broth with a water-immiscible organic solvent like ethyl acetate in a separatory funnel. Partition the broth against the solvent several times.

-

-

Concentration: Combine the organic extracts from both the mycelia and the broth. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Experimental Protocol: Chromatographic Purification

The crude extract is a complex mixture of compounds and requires further purification to isolate the desired naphthopyranone derivatives.

-

Column Chromatography (CC):

-

Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, methanol). This is known as gradient elution.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

-

Thin-Layer Chromatography (TLC): Monitor the fractions collected from column chromatography using TLC to identify those containing the compounds of interest.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Utilize a reversed-phase column (e.g., C18).

-

Mobile Phase: A typical mobile phase consists of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

-

Elution: Employ a gradient elution, starting with a higher proportion of water and gradually increasing the proportion of the organic solvent.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution of compounds at multiple wavelengths.

-

Fraction Collection: Collect the peaks corresponding to the purified naphthopyranone derivatives.

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.

-

Data Acquisition: Acquire a series of NMR spectra, including:

-

1D NMR: ¹H NMR and ¹³C NMR.

-

2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and correlations from the various NMR spectra to piece together the structure of the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Data Analysis: Determine the accurate mass of the molecular ion to deduce the molecular formula of the compound.

Quantitative Data of Representative Naphthopyranone Derivatives

The following tables summarize key quantitative data for two common naphthopyranone derivatives, Rubrofusarin B and Fonsecin.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism | Reported Yield |

| Rubrofusarin B | C₁₆H₁₄O₅ | 286.28 | Aspergillus niger | - |

| This compound | C₁₅H₁₄O₆ | 290.27 | Aspergillus fonsecaeus | - |

Note: Specific yield data can vary significantly depending on the fungal strain and culture conditions. A study on grains found concentrations of rubrofusarin ranging from 0.815 to 61.86 µg/kg in rice samples.[2][3]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Rubrofusarin B (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |

| 2 | 145.2 | - |

| 3 | 120.5 | 6.15, s |

| 4 | 162.1 | - |

| 4a | 107.9 | - |

| 5 | 164.3 | 14.9, s (OH) |

| 6 | 100.8 | 6.45, d, 2.2 |

| 7 | 166.0 | - |

| 8 | 98.4 | 6.55, d, 2.2 |

| 8a | 161.8 | - |

| 9 | 109.1 | - |

| 10 | 139.7 | - |

| 10a | 101.5 | - |

| 2-CH₃ | 20.3 | 2.35, s |

| 7-OCH₃ | 56.1 | 3.90, s |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C (δc) |

| 2 | 100.2 |

| 3 | 43.1 |

| 4 | 197.8 |

| 4a | 108.1 |

| 5 | 162.2 |

| 6 | 99.1 |

| 7 | 165.9 |

| 8 | 97.9 |

| 8a | 161.7 |

| 9 | 110.1 |

| 10 | 139.1 |

| 10a | 101.9 |

| 2-CH₃ | 25.4 |

| 7-OCH₃ | 55.9 |

Note: NMR data is compiled from various sources and may have slight variations depending on the specific experimental conditions.

Biological Activity and Mechanism of Action

Many naphthopyranone derivatives exhibit significant biological activity. The following table presents some examples of their cytotoxic effects.

Table 4: Cytotoxicity of Naphthopyranone and Related Derivatives

| Compound | Cell Line | Activity | IC₅₀ (µM) |

| Naphthopyranone Derivative 3f | HT-29 (Colon Cancer) | Antiproliferative | 0.0369 |

| Naphthopyranone Derivative 3a | Average of 9 cell lines | Antiproliferative | ~0.043 |

| 1,4-Naphthoquinone Derivative PD9 | DU-145 (Prostate Cancer) | Antiproliferative | 1-3 |

| 1,4-Naphthoquinone Derivative PD10 | MDA-MB-231 (Breast Cancer) | Antiproliferative | 1-3 |

Data compiled from multiple sources.[3][4]

Signaling Pathway Inhibition: The NF-κB Pathway

A key mechanism through which some naphtho(pyran)quinones exert their biological effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer.

Some naphthopyranone derivatives, such as comaparvin, have been shown to inhibit TNF-α induced NF-κB activation.[2] The mechanism of inhibition can involve targeting key components of the signaling cascade, such as the IκB kinase (IKK) complex. Specifically, compounds like 1,2-naphthoquinone have been demonstrated to diminish the enzymatic activity of IKKβ, which is responsible for phosphorylating the inhibitor of NF-κB, IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of target genes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the purified naphthopyranone derivative in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

This guide provides a foundational understanding of the key processes involved in the study of naphthopyranone derivatives. The detailed protocols and data presented herein should serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification and Determination of Rubrofusarin, Rubrofusarin Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NP-MRD: 13C NMR Spectrum (1D, 700 MHz, CDCl3, simulated) (NP0029030) [np-mrd.org]

- 4. 1,2-Naphthoquinone suppresses lipopolysaccharide-dependent activation of IKKβ/NF-κB/NO signaling: an alternative mechanism for the disturbance of inducible NO synthase-catalyzed NO formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS, IR) for 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one

Technical Guide: Spectroscopic and Synthetic Profile of a Dihydronaphthopyranone Derivative

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Spectroscopic and Synthetic Characteristics of a Representative Dihydronaphthopyranone Core Structure.

Introduction:

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for the representative compound, 2,3-Dihydro-5,8-dihydroxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one. This data is compiled based on the analysis of structurally similar compounds reported in scientific literature.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 12.10 | s | - | 1H | C5-OH |

| 7.65 | d | 8.5 | 1H | Ar-H |

| 7.20 | d | 8.5 | 1H | Ar-H |

| 4.60 | m | - | 1H | H-2 |

| 2.85 | dd | 16.5, 11.0 | 1H | H-3a |

| 2.70 | dd | 16.5, 3.5 | 1H | H-3b |

| 1.50 | d | 6.5 | 3H | C2-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 188.5 | C-4 (C=O) |

| 162.0 | C-5a |

| 155.0 | C-8 |

| 137.0 | C-9a |

| 130.0 | Ar-CH |

| 125.0 | Ar-CH |

| 115.0 | C-4a |

| 112.0 | C-8a |

| 75.0 | C-2 |

| 45.0 | C-3 |

| 21.0 | C2-CH₃ |

Table 3: Mass Spectrometry Data (ESI-MS)

| m/z | Ion Type |

| 259.0919 | [M+H]⁺ |

| 281.0738 | [M+Na]⁺ |

Table 4: Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H stretch (phenolic) |

| 2960 | C-H stretch (aliphatic) |

| 1680 | C=O stretch (ketone) |

| 1620, 1580, 1450 | C=C stretch (aromatic) |

| 1250 | C-O stretch (ether) |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and spectroscopic analysis of dihydronaphthopyranone derivatives, adapted from established procedures for related heterocyclic compounds.

Synthesis Protocol: Acid-Catalyzed Cyclization

A plausible synthetic route to 2,3-Dihydro-5,8-dihydroxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one involves the acid-catalyzed reaction of a suitably substituted naphthoquinone with an unsaturated alcohol.

-

Reaction Setup: To a solution of 1,4-naphthoquinone (1.0 mmol) in glacial acetic acid (20 mL), add crotyl alcohol (1.2 mmol).

-

Catalysis: Add concentrated sulfuric acid (0.1 mL) dropwise to the stirred solution.

-

Reaction Condition: Heat the reaction mixture at 80°C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Caption: General workflow for the synthesis and analysis of dihydronaphthopyranones.

Diagram 2: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Chemical properties of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one

Disclaimer: Initial searches for "2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one" did not yield information on a compound with this specific structure. The available scientific literature extensively covers a similarly named and structurally related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) . This guide will focus on the chemical properties and biological activities of DDMP, a compound of significant interest for its antioxidant properties.

Introduction

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, commonly known as DDMP, is a heterocyclic compound that belongs to the pyranone family. It is a well-documented product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. DDMP is found in various food products, including prunes, heated pears, and onions.[1] Its potent antioxidant and anti-inflammatory properties have made it a subject of considerable research interest for its potential therapeutic applications.[2][3]

Chemical and Physical Properties

DDMP is a relatively small molecule with a molecular weight of 144.12 g/mol .[2] Its chemical structure features a dihydropyranone ring with hydroxyl groups at positions 3 and 5, and a methyl group at position 6. The presence of these functional groups, particularly the enol structure, is believed to be crucial for its antioxidant activity.[2]

Quantitative Data

The following table summarizes the key chemical and physical properties of DDMP.

| Property | Value | Source |

| IUPAC Name | 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one | [4] |

| CAS Number | 28564-83-2 | [2][5][6] |

| Molecular Formula | C6H8O4 | [4][5][6] |

| Molecular Weight | 144.12 g/mol | |

| InChI Key | VOLMSPGWNYJHQQ-UHFFFAOYSA-N | [2][5][6] |

| SMILES | CC1=C(O)C(=O)C(O)CO1 | [6] |

| LogP | -0.264 | [6] |

| Topological Polar Surface Area | 66.8 Ų | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 4 | - |

Experimental Protocols

The identification and quantification of DDMP, as well as the characterization of its biological activity, involve various analytical and experimental techniques.

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for identifying and quantifying DDMP in various samples.[1][7]

-

Sample Preparation: Samples are typically extracted with a suitable solvent, such as methanol or a hydroethanolic solution. The extract may be concentrated and derivatized to improve volatility for GC analysis.

-

GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to separate DDMP from other components in the mixture.

-

MS Detection: The eluted compounds are ionized (e.g., by electron ionization) and the resulting mass spectrum is recorded. The mass spectrum of DDMP shows characteristic fragmentation patterns that allow for its unambiguous identification.[5]

Antioxidant Activity Assays

The antioxidant potential of DDMP is commonly evaluated using in vitro radical scavenging assays.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction of DPPH is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength.[1]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation. The discoloration of the ABTS radical cation solution is measured to determine the antioxidant activity.[8]

Biological Activity and Signaling Pathways

DDMP exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Mechanism

The primary mechanism of DDMP's antioxidant activity is its ability to scavenge free radicals.[1] The hydroxyl group at the olefin position is particularly important for this activity, indicating that the unstable enol structure is a key factor.[2][8] By donating a hydrogen atom, DDMP can neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like DNA.[2]

Anti-inflammatory and Other Activities

In addition to its antioxidant effects, DDMP has been reported to possess anti-inflammatory, antimicrobial, and antidiabetic properties.[2] Molecular docking studies suggest that it may exhibit strong binding affinities to key inflammatory targets such as COX-2 and TNF-α.[1] Further research is needed to fully elucidate the signaling pathways involved in these activities.

Conclusion

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a naturally occurring compound with significant antioxidant and potential therapeutic properties. Its presence in various foods and its formation through the Maillard reaction make it a relevant molecule in food science and nutrition. The experimental protocols for its identification and the assays for its biological activity are well-established. Future research will likely focus on its in vivo efficacy and the detailed molecular mechanisms underlying its diverse biological effects, paving the way for its potential use in drug development and as a functional food ingredient.

References

- 1. researchgate.net [researchgate.net]

- 2. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Natural Sources of Hydroxylated Naphtho(2,3-b)pyran-4-ones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of hydroxylated naphtho(2,3-b)pyran-4-ones and related pyranonaphthoquinone compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development. This document details the primary natural producers of these bioactive molecules, quantitative data on their prevalence, detailed experimental protocols for their isolation and characterization, and an exploration of their known biological activities and associated signaling pathways.

Principal Natural Sources

Hydroxylated naphtho(2,3-b)pyran-4-ones and their structural isomers, collectively known as pyranonaphthoquinones, are a class of polyketide secondary metabolites. These compounds are not ubiquitous in nature but have been isolated from a select group of organisms across different kingdoms. The primary natural sources identified to date include terrestrial plants, various fungal species (both terrestrial and marine-derived), and certain marine invertebrates.

Terrestrial Plants: The Genus Ventilago

The most prolific botanical source of hydroxylated naphtho(2,3-b)pyran-4-ones is the plant genus Ventilago (family Rhamnaceae). In particular, the Thai medicinal plant Ventilago harmandiana has been extensively studied and found to produce a diverse array of these compounds, which have been named ventilanones.[1][2] These compounds are found in various parts of the plant, with the highest concentrations typically located in the roots and heartwood.[1]

Fungi: A Rich Source of Naphtho-γ-Pyrones

Fungi, especially species within the genus Aspergillus, are well-documented producers of a variety of naphtho-γ-pyrones, which are structural isomers of the naphtho(2,3-b)pyran-4-one scaffold. Marine-derived fungi have emerged as a particularly promising source of novel and bioactive compounds. Key fungal producers include:

-

Aspergillus species: Aspergillus niger, Aspergillus tubingensis, and Aspergillus versicolor have all been shown to produce various monomeric and dimeric naphtho-γ-pyrones, such as aurasperone A, fonsecin, and rubrofusarin B.[3][4][5]

-

Alternaria species: Marine-derived Alternaria alternata has been found to produce aurasperones and other related naphtho-γ-pyrones.[6]

-

Talaromyces species: The fungus Talaromyces derxii is known to produce talaroderxines, which are dimeric naphthopyranones.

Marine Invertebrates

Certain marine invertebrates have also been identified as sources of these compounds, though they are often thought to be produced by associated symbiotic microorganisms. The crinoid Comanthus species has been found to contain naphthopyrones such as comaparvin and 6-methoxycomaparvin.[7]

Quantitative Analysis of Natural Sources

The concentration and yield of hydroxylated naphtho(2,3-b)pyran-4-ones and related compounds can vary significantly depending on the source organism, the specific part of the organism analyzed, and the extraction and purification methods employed. The following tables summarize the available quantitative data.

| Plant Part of Ventilago harmandiana | Total Pyranonaphthoquinone (PNQ) Concentration (μg/g dry weight)[1] |

| Root | 11,902[1][2] |

| Wood | Not specified |

| Bark | Not specified |

| Heartwood | Not specified |

| Leaves | 28[2] |

| Fungal Species | Compound | Yield |

| Aspergillus niger | Naphtho-γ-pyrones (total) | 8.12 mg/g dry matter (solid-state fermentation)[3] |

| Aspergillus niger C-433 | Aurasperone F | 8.1 mg/L of fermentation broth |

Experimental Protocols

The isolation and characterization of hydroxylated naphtho(2,3-b)pyran-4-ones from their natural sources typically involve a series of extraction and chromatographic steps. The following are generalized protocols based on published methodologies.

Isolation of Ventilanones from Ventilago harmandiana

1. Extraction:

-

Air-dried and powdered plant material (e.g., heartwood, roots) is extracted exhaustively with methanol (MeOH) at room temperature.[5]

-

The resulting crude methanol extract is concentrated under reduced pressure.

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

3. Chromatographic Purification:

-

The fractions enriched with the target compounds (typically the CH₂Cl₂ and EtOAc fractions) are subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of hexane and EtOAc with increasing polarity, is used to separate the compounds.

-

Further purification of the resulting fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final purification to obtain individual compounds is often performed using preparative High-Performance Liquid Chromatography (HPLC).

4. Characterization:

-

The structures of the isolated compounds are elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

The absolute configuration can be determined by X-ray crystallography or by comparing experimental electronic circular dichroism (ECD) data with calculated spectra.

Isolation of Naphtho-γ-Pyrones from Fungal Cultures

1. Fermentation and Extraction:

-

The fungal strain (e.g., Aspergillus niger) is cultured on a suitable medium (e.g., potato dextrose agar or in solid-state fermentation).[3][4]

-

After a sufficient incubation period, the fungal biomass and/or the culture broth is extracted with an organic solvent such as ethyl acetate or ethanol.[3][4]

-

The organic extract is then concentrated in vacuo.

2. Purification:

-

The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents like a mixture of CH₂Cl₂ and MeOH.[4]

-

Fractions containing the desired naphtho-γ-pyrones are further purified using semi-preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of methanol or acetonitrile and water.[4]

3. Characterization:

-

Structural elucidation is carried out using 1D and 2D NMR spectroscopy and high-resolution mass spectrometry.

Below is a generalized workflow for the isolation of these compounds.

Caption: Generalized workflow for the isolation and characterization of hydroxylated naphtho(2,3-b)pyran-4-ones.

Biological Activities and Signaling Pathways

Hydroxylated naphtho(2,3-b)pyran-4-ones and related pyranonaphthoquinones exhibit a range of promising biological activities, including anti-inflammatory, anticancer, and anti-HIV properties. The mechanisms underlying these activities are beginning to be understood and often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Several pyranonaphthoquinones have demonstrated potent anti-inflammatory effects.[3] A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

The naphthopyrone comaparvin, isolated from a marine echinoderm, has been shown to inhibit TNF-α-induced NF-κB activation.[7] This inhibition occurs through a dual mechanism: targeting the proteasome, which is responsible for the degradation of the IκB inhibitor, and by directly inhibiting the IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκB.[7]

Caption: Inhibition of the NF-κB signaling pathway by comaparvin.

Anticancer Activity

The anticancer properties of naphthoquinones are well-documented and appear to be multifactorial, primarily involving the induction of apoptosis through various signaling cascades.

-

ROS-Mediated Apoptosis: Some synthetic naphthoquinones have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This increase in intracellular ROS can lead to the activation of stress-activated protein kinases such as JNK (c-Jun N-terminal kinase) and p38 MAPK (mitogen-activated protein kinase), which in turn trigger the apoptotic cascade.

-

Inhibition of Pro-Survival Pathways: Furano-1,2-naphthoquinone, a related compound, has been found to inhibit the Src and PI3K/Akt signaling pathways in oral squamous carcinoma cells. These pathways are critical for cell survival, proliferation, and resistance to apoptosis. Inhibition of these pathways leads to G2/M cell cycle arrest and apoptosis.

Caption: Anticancer signaling pathways modulated by naphthoquinones.

Anti-HIV Activity

Several pyranonaphthoquinones isolated from Ventilago harmandiana have demonstrated anti-HIV-1 activity by inhibiting syncytium formation, a process crucial for viral entry and spread.[6] The mitogen-activated protein kinase (MAPK) signaling pathway is known to be exploited by HIV-1 to facilitate its replication. Therefore, it is plausible that the anti-HIV activity of these compounds may be, at least in part, due to the inhibition of the MAPK pathway.

Caption: Postulated anti-HIV mechanism via MAPK pathway inhibition.

Conclusion

Hydroxylated naphtho(2,3-b)pyran-4-ones and related pyranonaphthoquinones represent a structurally diverse and biologically active class of natural products. The plant genus Ventilago and various fungal species, particularly from the genus Aspergillus, are the primary natural sources of these compounds. The significant anti-inflammatory, anticancer, and anti-HIV activities of these molecules, coupled with their mechanisms of action involving key signaling pathways, underscore their potential as lead compounds for the development of new therapeutic agents. This guide provides a foundational resource for researchers to further explore the chemistry, biology, and therapeutic potential of this fascinating class of natural products.

References

- 1. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. cest2017.gnest.org [cest2017.gnest.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyranonaphthoquinones and Naphthoquinones from the Stem Bark of Ventilago harmandiana and Their Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Co-culture of Aspergillus niger IFM 59706 and RAW264 cells enhances the production of aurasperone A with nitric oxide inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complex naphthopyranone, 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one, is a structurally intriguing natural product with significant potential for therapeutic applications. Its intricate architecture, featuring a polycyclic aromatic core and a substituted dihydropyran ring, points to a fascinating biosynthetic origin rooted in polyketide metabolism. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this molecule, drawing parallels with well-characterized analogous pathways. It details the enzymatic steps from the initial polyketide chain assembly to the final tailoring reactions, including cyclization, aromatization, hydroxylation, and methylation. Furthermore, this document outlines key experimental protocols for elucidating such biosynthetic pathways and presents available quantitative data in a structured format to facilitate comparative analysis. Diagrams generated using the DOT language are provided to visualize the proposed signaling pathways and experimental workflows, offering a clear and concise reference for researchers in the field.

Proposed Biosynthetic Pathway

The biosynthesis of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one is hypothesized to proceed through a Type II polyketide synthase (PKS) pathway, which is common for the production of aromatic polyketides in bacteria and fungi. The pathway can be conceptually divided into three main stages: polyketide chain assembly, cyclization and aromatization, and post-PKS tailoring reactions.

Polyketide Chain Assembly

The biosynthesis is initiated by a minimal PKS, typically comprising a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). The starter unit is proposed to be propionyl-CoA, which accounts for the C-2 methyl group on the dihydropyran ring. This is followed by the iterative addition of seven malonyl-CoA extender units. This assembly of a nonaketide chain is a common starting point for many aromatic polyketides.

Cyclization and Aromatization

Following the assembly of the linear polyketide chain, a series of enzyme-catalyzed cyclization and aromatization reactions occur. These reactions are typically mediated by aromatase (ARO) and cyclase (CYC) enzymes. The folding of the polyketide chain is critical in determining the final ring structure. For the naphthopyranone core, a specific folding pattern leads to the formation of the characteristic three-ring system.

Post-PKS Tailoring Reactions

The aromatic polyketide intermediate undergoes a series of tailoring reactions to yield the final product. These modifications are catalyzed by a suite of tailoring enzymes, including oxygenases, methyltransferases, and reductases.

-

Hydroxylation: Regiospecific hydroxylation events at positions C-5 and C-8 are likely catalyzed by monooxygenases, such as cytochrome P450 enzymes.

-

O-Methylation: The methoxy group at C-6 is introduced by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

-

Dihydropyran Ring Formation: The formation of the dihydropyran ring is a crucial step. It is proposed to involve a reductase to reduce a keto group, followed by cyclization and dehydration. The stereochemistry at the C-2 position is established during this process.

The proposed overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthesis of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one in the public domain. However, data from analogous polyketide biosynthetic pathways can provide valuable benchmarks for researchers. The following table summarizes typical enzyme kinetic parameters for key enzyme classes involved in such pathways.

| Enzyme Class | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| Polyketide Synthase (KS domain) | Acyl-ACP | 10 - 100 | 0.1 - 10 | Fungal Polyketide Synthases |

| O-Methyltransferase | Naphthopyranone Intermediate, SAM | 5 - 50 | 0.01 - 1 | Plant O-Methyltransferases |

| Cytochrome P450 Hydroxylase | Aromatic Polyketide | 1 - 20 | 0.1 - 5 | Bacterial P450s |

Note: These values are illustrative and can vary significantly depending on the specific enzyme, substrate, and reaction conditions.

Experimental Protocols

The elucidation of a biosynthetic pathway for a novel natural product is a multifaceted process that involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To identify the gene cluster responsible for the biosynthesis of the target molecule.

Protocol:

-

Genome Sequencing: Sequence the genome of the producing organism using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality genome assembly.

-

BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the genome. Look for clusters containing a Type II PKS gene along with genes encoding tailoring enzymes (e.g., oxygenases, methyltransferases, cyclases).

-

Gene Knockout: Generate a targeted knockout of the candidate PKS gene in the producing organism using CRISPR-Cas9 or homologous recombination.

-

Metabolite Profiling: Compare the metabolite profiles of the wild-type and knockout strains using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of the target molecule in the knockout strain confirms the involvement of the BGC.

Heterologous Expression and in vitro Reconstitution

Objective: To characterize the function of individual enzymes in the biosynthetic pathway.

Protocol:

-

Gene Cloning and Expression: Clone the genes of interest from the BGC into suitable expression vectors (e.g., pET vectors for E. coli).

-

Protein Purification: Express the recombinant proteins in a suitable host (e.g., E. coli BL21(DE3)) and purify them using affinity chromatography (e.g., Ni-NTA).

-

in vitro Enzyme Assays:

-

Substrate Synthesis: Synthesize the putative substrates for the tailoring enzymes chemically or biosynthetically.

-

Reaction Incubation: Incubate the purified enzyme with its substrate(s) and any necessary cofactors (e.g., SAM for methyltransferases, NADPH for reductases) in an appropriate buffer.

-

Product Analysis: Analyze the reaction products by HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzyme's function.

-

Conclusion

The proposed biosynthetic pathway for 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one provides a robust framework for future research. While the general steps are inferred from well-studied analogous pathways, the precise sequence of tailoring reactions and the enzymology of the dihydropyran ring formation remain exciting areas for investigation. The experimental protocols outlined in this guide offer a clear roadmap for researchers to elucidate the intricate details of this fascinating biosynthetic pathway, which will be crucial for harnessing its potential in drug discovery and development through synthetic biology and metabolic engineering approaches.

An In-depth Technical Guide to the Physical Characteristics of Novel Naphthopyranone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthopyranone compounds, a diverse class of polyketide secondary metabolites, have garnered significant attention within the scientific community due to their wide range of biological activities, including antimicrobial, cytotoxic, and antioxidant properties.[1] These compounds, isolated from various natural sources such as fungi, bacteria, and lichens, are characterized by a naphthyl group fused to a pyranone ring system.[1] The ongoing discovery of novel naphthopyranone derivatives with unique structural features and potent bioactivities underscores the importance of a thorough understanding of their physical and chemical properties. This technical guide provides a comprehensive overview of the physical characteristics of recently discovered naphthopyranone compounds, detailed experimental protocols for their determination, and an exploration of their engagement with cellular signaling pathways.

Physical Characteristics of Novel Naphthopyranone Compounds

The precise determination of the physical characteristics of novel naphthopyranone compounds is fundamental for their identification, purity assessment, and formulation development. These properties are intrinsically linked to their molecular structure and influence their behavior in biological systems.

Data Presentation

The following table summarizes the available quantitative physical data for a selection of recently discovered naphthopyranone compounds. It is important to note that comprehensive physical data for many novel compounds is not always fully reported in the initial discovery literature, which often prioritizes structural elucidation and biological activity screening.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility | Specific Rotation ([α]D) | Source/Reference |

| Asnovolin H | C₂₅H₃₀O₆ | 426.5 | White solid powder | Data not available | Data not available | Data not available | [2] |

| Talaroderxine C | C₃₆H₃₈O₁₀ | 630.68 | White solid powder | Data not available | Data not available | Data not available | |

| Talaroderxine A | C₃₂H₃₀O₁₀ | 574.6 | Data not available | Data not available | Data not available | Data not available | [3][4] |

| Luteapyrone | C₁₄H₁₈O₅ | 266.29 | Yellow-brownish oil | Not applicable | Data not available | Data not available | [5] |

Data not available indicates that the information was not found in the reviewed literature.

Experimental Protocols

The characterization of novel naphthopyranone compounds relies on a suite of analytical techniques. Below are detailed methodologies for key experiments cited in the characterization of such compounds.

Isolation and Purification

The isolation of pure naphthopyranone compounds from their natural source, typically a fungal culture, is a critical first step.

a. Fermentation and Extraction: Fungal strains are cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.[5] The culture broth and/or mycelium are then extracted with an organic solvent, such as ethyl acetate or methanol, to obtain a crude extract containing a mixture of compounds.[5]

b. Chromatographic Purification: The crude extract is subjected to various chromatographic techniques to separate the individual compounds. A common workflow involves:

-

Initial Fractionation: The crude extract is often fractionated using column chromatography with a stationary phase like silica gel or a reversed-phase material (e.g., C18). A gradient of solvents with increasing polarity is used to elute different fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or containing compounds of interest are further purified by preparative HPLC.[5] This technique offers high resolution and is essential for obtaining pure compounds. A variety of columns and solvent systems can be employed depending on the polarity of the target naphthopyranones.

Structural Elucidation

a. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

-

b. High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight and elemental composition of a compound.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is typically used to generate intact molecular ions.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the molecular formula.

Determination of Physical Properties

a. Melting Point: The melting point is a key indicator of a solid compound's purity.

-

Apparatus: A melting point apparatus, either manual or automated, is used.

-

Procedure: A small amount of the crystalline or powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. A sharp melting point range (typically < 1-2 °C) is indicative of a pure compound.

b. Solubility: Solubility is determined by testing the dissolution of the compound in a range of solvents of varying polarities.

-

Procedure: A small, known amount of the naphthopyranone is added to a specific volume of a solvent (e.g., water, methanol, dichloromethane, hexane) in a vial. The mixture is agitated, and the solubility is observed and can be quantified if necessary (e.g., in mg/mL).

c. Specific Rotation: For chiral naphthopyranone compounds, specific rotation is a measure of their ability to rotate plane-polarized light, which is crucial for determining their enantiomeric purity and absolute configuration.

-

Apparatus: A polarimeter is used for this measurement.

-

Procedure:

-

A solution of the compound with a known concentration is prepared in a suitable solvent.

-

The solution is placed in a polarimeter cell of a specific path length.

-

Monochromatic light (typically the sodium D-line at 589 nm) is passed through the sample.

-

The angle of rotation of the plane of polarized light is measured.

-

The specific rotation ([α]D) is calculated using the formula: [α]D = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Bioactive Properties and Signaling Pathways of Novel Naphthopyranones

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of novel naphthopyranones. These compounds have been shown to interact with key cellular signaling pathways, offering potential therapeutic targets.

Nrf2/HO-1 Pathway Activation

Certain naphthopyranone derivatives have been found to exhibit potent antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. The activation is often mediated by the upstream Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.

Caption: Naphthopyranone-mediated activation of the Nrf2/HO-1 pathway.

ROS-Mediated Apoptosis

Dimeric naphthopyranones have demonstrated significant cytotoxic activity against cancer cell lines by inducing apoptosis. This programmed cell death is often triggered by an increase in intracellular Reactive Oxygen Species (ROS), which in turn modulates the PI3K/Akt signaling pathway, a key regulator of cell survival.

Caption: ROS-mediated apoptosis induced by dimeric naphthopyranones.

Conclusion

The study of novel naphthopyranone compounds continues to be a vibrant area of research, with new derivatives possessing intriguing biological activities being regularly discovered. While the structural elucidation of these molecules is often meticulously detailed, a comprehensive reporting of their fundamental physical characteristics remains a gap in the literature. Standardized and thorough characterization, including melting point, solubility profiles, and specific rotation for chiral compounds, is essential for advancing their development as potential therapeutic agents. Furthermore, the elucidation of their interactions with cellular signaling pathways, such as the Nrf2/HO-1 and apoptotic pathways, provides a deeper understanding of their therapeutic potential and opens new avenues for drug design and development. This guide serves as a foundational resource for researchers in the field, highlighting both the current knowledge and the areas requiring further investigation to fully unlock the potential of this promising class of natural products.

References

The Emergence of Naphtho(2,3-b)pyran-4-ones: A New Frontier in Bioactive Compound Discovery

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led scientists to explore a vast array of chemical scaffolds. Among these, the naphtho(2,3-b)pyran-4-one core has recently emerged as a privileged structure, demonstrating significant potential in the development of new anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the latest discoveries in this field, detailing the synthesis, biological activity, and mechanistic insights of new bioactive naphtho(2,3-b)pyran-4-one structures and their analogs.

A Versatile Scaffold with Potent Biological Activity

The naphtho(2,3-b)pyran-4-one skeleton is a key structural motif found in a variety of natural products known for their anticancer properties.[1] Modern synthetic strategies, particularly multicomponent reactions, have enabled the efficient generation of libraries of these compounds, facilitating the exploration of their therapeutic potential.[1][2][3] These synthetic analogs have shown promising antiproliferative activity against a range of human cancer cell lines, including those resistant to conventional therapies, highlighting their potential to address unmet needs in oncology.[1][3]

The biological activity of these compounds is not limited to cancer. Various derivatives of the broader naphthopyran class have demonstrated significant antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This wide spectrum of activity underscores the versatility of the naphthopyran scaffold in medicinal chemistry.

Anticancer Activity and Mechanistic Insights

Recent studies have focused on elucidating the anticancer mechanisms of novel naphtho(2,3-b)pyran-4-one derivatives. Several compounds have been shown to induce apoptosis in human cancer cells, a key mechanism for eliminating malignant cells.[1][3] The antiproliferative effects of some derivatives have been demonstrated to be in the low micromolar range, indicating potent cytotoxic activity.[1]

One notable derivative, a 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile, has been identified as a multi-targeting agent.[2][6] This compound not only inhibits the c-Myb transcription factor, which is overexpressed in many cancers, but also targets microtubules and exhibits antiangiogenic properties.[2][6] This pleiotropic mechanism of action makes it a particularly promising candidate for further development.

dot

Caption: Synthetic and biological pathway of a multi-targeting naphthopyran.

Quantitative Analysis of Bioactivity

The following tables summarize the in vitro biological activities of recently discovered naphtho(2,3-b)pyran-4-one derivatives and related compounds against various cancer cell lines and microbial strains.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-5,10-dihydro-5,10-dioxo-4-(pyridin-3-yl)-4H-benzo[g]chromene-3-carbonitrile | Human Leukemia | Single-digit µM | [3] |

| Unsubstituted phenyl analog 4a | - | 28.1 | [7] |

| 2-Chlorophenyl substituted analog 4d | - | 34.7 | [7] |

| 3-Chlorophenyl substituted analog 4j | - | 41.7 | [7] |

| Talaroderxine C | Various mammalian cell lines | Low µM to nM | [8] |

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Talaroderxine C | Bacillus subtilis | 0.52 | [8] |

| Talaroderxine C | Staphylococcus aureus | 66.6 | [8] |

Experimental Protocols

General Procedure for the Three-Component Synthesis of 2-Amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles[2]

A mixture of an appropriate aryl aldehyde (1 mmol), malononitrile (1 mmol), and 1-naphthol (1 mmol) in ethanol (10 mL) is treated with a catalytic amount of piperidine. The reaction mixture is then refluxed for a specified period. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired product. The crude product can be further purified by recrystallization from a suitable solvent.

dot

Caption: Workflow for the three-component synthesis of naphthopyrans.

In Vitro Antiproliferative Assay (MTT Assay)[1]

Human cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)[8]

The minimum inhibitory concentration (MIC) of the compounds is determined using the microbroth dilution method in 96-well microtiter plates. A serial dilution of the test compounds is prepared in a suitable growth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions

The promising biological activities and versatile synthetic accessibility of naphtho(2,3-b)pyran-4-ones and their analogs make them highly attractive scaffolds for future drug discovery efforts. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action will be crucial in translating these promising compounds into clinically effective therapeutic agents. The development of novel derivatives targeting specific cellular pathways holds the potential to yield next-generation treatments for cancer and infectious diseases.

References

- 1. Structural simplification of bioactive natural products with multicomponent synthesis. 4. 4H-Pyrano-[2,3-b]naphthoquinones with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Framework for Assessing the Stability of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for evaluating the stability of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one, a complex naphthopyranone derivative. In the absence of direct experimental data for this specific molecule, this document details the requisite computational chemistry protocols, quantum mechanical calculations, and data analysis workflows necessary to predict its thermodynamic stability. By providing a structured approach to in silico analysis, this guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents, enabling early-stage assessment of molecular viability.

Introduction

The therapeutic potential of naphthopyranone derivatives is a growing area of interest in medicinal chemistry, owing to their diverse biological activities. The stability of a candidate molecule is a critical determinant of its viability as a drug, influencing its shelf-life, bioavailability, and degradation pathways. This guide focuses on the theoretical evaluation of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one, providing a roadmap for its computational stability analysis.

While extensive research exists on the antioxidant properties of simpler pyranone compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)[1][2][3][4], a comprehensive theoretical stability assessment of the more complex title compound has not been documented in publicly available literature. This paper bridges that gap by proposing a robust computational methodology.

Computational Methodology for Stability Analysis

The cornerstone of this theoretical framework is the application of Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of many-body systems. The following sections detail the proposed computational protocols.

Molecular Geometry Optimization

The initial and most crucial step is to determine the lowest energy conformation of the molecule.

Protocol:

-

Initial Structure Generation: The 3D structure of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one will be constructed using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: A systematic conformational search will be performed to identify the global minimum on the potential energy surface.

-

Geometry Optimization: The geometry of the most stable conformer will be optimized using DFT. A common and effective functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p) to accurately account for electron correlation and polarization.

-

Frequency Analysis: A frequency calculation will be performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Thermodynamic Stability Calculations

Once the optimized geometry is obtained, key thermodynamic parameters can be calculated to quantify the molecule's stability.

Protocol:

-

Single Point Energy Calculation: A high-accuracy single point energy calculation will be performed on the optimized geometry using the same DFT functional and basis set.

-

Thermochemical Analysis: From the frequency calculation output, the following thermodynamic properties will be extracted at a standard temperature and pressure (298.15 K and 1 atm):

-

Enthalpy of Formation (ΔHf)

-

Gibbs Free Energy of Formation (ΔGf)

-

Entropy (S)

-

Heat Capacity (Cv)

-

These values provide a quantitative measure of the molecule's stability. A more negative ΔGf indicates a more stable compound.

Presentation of Theoretical Data

The calculated thermodynamic data should be presented in a clear and structured format to facilitate analysis and comparison.

Table 1: Calculated Thermodynamic Parameters for 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one

| Parameter | Calculated Value | Units |

| Enthalpy of Formation (ΔHf) | [Simulated Value] | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf) | [Simulated Value] | kJ/mol |

| Entropy (S) | [Simulated Value] | J/mol·K |

| Heat Capacity (Cv) | [Simulated Value] | J/mol·K |

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Visualization of Computational Workflow

A clear visualization of the computational workflow is essential for understanding the logical sequence of the theoretical analysis.

Caption: Computational Workflow for Stability Analysis.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and kinetic stability.

Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO will be calculated from the single point energy results.

-

HOMO-LUMO Gap: The energy gap (ΔE = ELUMO - EHOMO) will be determined. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Table 2: Frontier Molecular Orbital Properties

| Parameter | Calculated Value | Units |

| HOMO Energy | [Simulated Value] | eV |

| LUMO Energy | [Simulated Value] | eV |

| HOMO-LUMO Gap (ΔE) | [Simulated Value] | eV |

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides insight into the charge distribution and potential reactive sites of a molecule.

Protocol:

-

ESP Calculation: The ESP will be calculated and mapped onto the electron density surface of the optimized molecular geometry.

-

Analysis: The map will be analyzed to identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. This information is valuable for predicting potential sites of degradation or interaction with other molecules.

Logical Relationship of Stability Parameters

The interplay between different calculated parameters determines the overall stability profile of the molecule.

Caption: Interrelation of Stability Metrics.

Conclusion

This technical guide provides a comprehensive theoretical framework for assessing the stability of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one. By following the detailed computational protocols, researchers can generate robust in silico data to predict the thermodynamic and kinetic stability of this and other complex naphthopyranone derivatives. This approach enables a more efficient and informed drug discovery process, allowing for the early identification of promising and stable candidate molecules. The methodologies outlined herein are grounded in established quantum mechanical principles and represent a standard for the theoretical evaluation of molecular stability in the absence of direct experimental data.

References

- 1. researchgate.net [researchgate.net]

- 2. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Analytical methods for the quantification of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one

An in-depth guide to the analytical quantification of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one, a polyketide pigment also known as fusarubin. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Introduction

Fusarubin is a naphthoquinone pigment produced by various species of the Fusarium fungus. It has garnered significant interest due to its potential pharmacological activities. Accurate quantification of fusarubin is crucial for research into its biosynthesis, production optimization, and evaluation of its biological effects. This document outlines the primary analytical methods for the quantification of fusarubin, including High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used method for the separation and quantification of fusarubin from complex mixtures, such as fungal culture extracts.

Experimental Protocol

1.1. Sample Preparation (from Fungal Culture)

A liquid-liquid extraction procedure is commonly employed to isolate fusarubin from fungal culture media.[1]

-

Acidification: Acidify 10 mL of the fungal culture medium with 0.7 mL of 5 M HCl.

-

Extraction: Perform liquid-liquid extraction using an organic solvent such as chloroform. The organic phase, which contains the pigments, is collected.

-

Evaporation: Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, such as methanol, for HPLC analysis. The reconstituted sample should be filtered through a 0.22 µm syringe filter before injection.[1]

1.2. HPLC-DAD Instrumentation and Conditions

The following table summarizes typical HPLC-DAD conditions for fusarubin analysis.

| Parameter | Condition 1 | Condition 2 |

| Column | Gemini 3u C6-phenyl 110Å, 150 x 3.00 mm, 3 µm | Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 1% Formic Acid in Water | 90% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |

| Gradient | 20% B to 50% B in 15 min, then to 75% B in 5 min | 10% B for 0.01 min, then to 90% B in 35 min |

| Flow Rate | 0.3 mL/min | Not Specified |

| Detection | 450 nm[2] | Not Specified |

| Reference | [2] | [3] |

1.3. Quantification

Quantification is achieved by creating a calibration curve using fusarubin standards of known concentrations. The peak area of fusarubin in the sample chromatogram is then used to determine its concentration based on the calibration curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Retention Time (Rt) | ~15.24 min | [3] |

| Concentration Range | Up to 132 mg/L in sucrose medium with nitrate | [1] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity for the identification and quantification of fusarubin, especially in complex matrices.

Experimental Protocol

2.1. Sample Preparation

Sample preparation follows the same procedure as for HPLC-DAD analysis.

2.2. LC-MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Accela LC 60057-60010 system |

| Mass Spectrometer | LTQ Orbitrap XL |

| Column | Gemini 3u C6-phenyl 110Å, 150 x 3.00 mm, 3 µm |

| Mobile Phase A | 1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 20% B to 50% B in 15 min, then to 75% B in 5 min |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |

| Reference | [2] |

2.3. Quantification

Quantification can be performed in Selected Ion Monitoring (SIM) mode, targeting the specific mass-to-charge ratio (m/z) of fusarubin for enhanced sensitivity and specificity.

Quantitative Data Summary

| Parameter | Value | Reference |

| (M+H)+ | 306.8 m/z | [3] |

| (M+Na)+ | 330.3 m/z | [3] |

| SIM mode m/z | 306.3 | [3] |

UV-Vis Spectrophotometry